Clomifene N-Oxide Hydrochloride
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Overview
Description
Clomifene N-Oxide Hydrochloride is a derivative of Clomifene, a selective estrogen receptor modulator (SERM).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clomifene N-Oxide Hydrochloride typically involves the oxidation of Clomifene. One common method is the use of hydrogen peroxide in the presence of a catalyst to introduce the N-oxide functionality . The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Clomifene N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxidized states of Clomifene derivatives.
Reduction: Clomifene or its reduced analogs.
Substitution: Various substituted Clomifene derivatives depending on the nucleophile used.
Scientific Research Applications
Clomifene N-Oxide Hydrochloride has been extensively studied for its applications in:
Chemistry: As a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its effects on cellular pathways and receptor interactions.
Industry: Used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Clomifene N-Oxide Hydrochloride acts by binding to estrogen receptors, particularly in the hypothalamus, leading to the inhibition of negative feedback by estrogen. This results in the release of gonadotropin-releasing hormone (GnRH), which subsequently stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), promoting ovulation . The N-oxide functionality may enhance its binding affinity or alter its metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Clomifene: The parent compound, used primarily for ovulation induction.
Tamoxifen: Another SERM with similar estrogen receptor modulating properties.
Enclomiphene: An isomer of Clomifene with distinct pharmacological properties
Uniqueness
Clomifene N-Oxide Hydrochloride is unique due to its N-oxide functionality, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in different metabolic pathways and potentially enhanced therapeutic effects compared to its parent compound .
Properties
CAS No. |
97986-33-9 |
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Molecular Formula |
C26H29Cl2NO2 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine oxide;hydrochloride |
InChI |
InChI=1S/C26H28ClNO2.ClH/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H |
InChI Key |
AVTPJFWPNRRPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-].Cl |
Origin of Product |
United States |
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